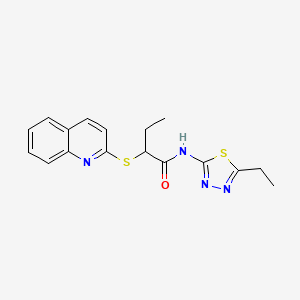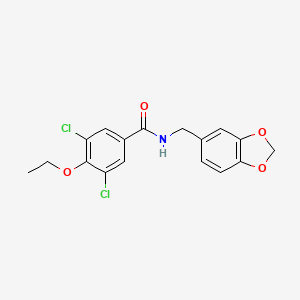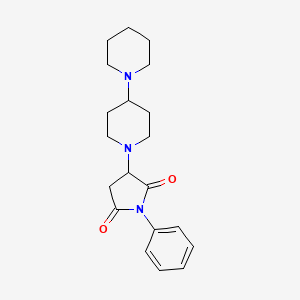![molecular formula C12H19Cl2N3S B6077764 3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B6077764.png)
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride is a compound that features an imidazole ring and a thiophene ring. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Thiophene is a sulfur-containing heterocycle. The combination of these two rings in a single molecule can result in unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-2,3-dione with elemental sulfur.
Coupling of the Rings: The imidazole and thiophene rings are coupled through a propan-1-amine linker. This step involves the reaction of 3-methylthiophene-2-carbaldehyde with 3-imidazol-1-ylpropan-1-amine under reductive amination conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts, as well as the use of continuous flow reactors to improve reaction efficiency.
化学反应分析
Types of Reactions
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted amines.
科学研究应用
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, while the thiophene ring can modulate the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
相似化合物的比较
Similar Compounds
- 3-(1H-imidazol-2-yl)propan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine
Uniqueness
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride is unique due to the presence of both imidazole and thiophene rings in its structure. This combination can result in unique chemical and biological properties that are not observed in compounds containing only one of these rings.
属性
IUPAC Name |
3-imidazol-1-yl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S.2ClH/c1-11-3-8-16-12(11)9-13-4-2-6-15-7-5-14-10-15;;/h3,5,7-8,10,13H,2,4,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQWBNRUTHBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6077701.png)
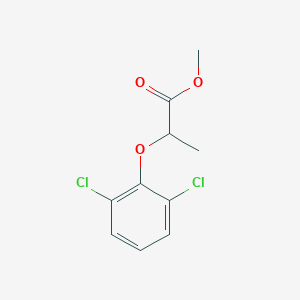
![2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide](/img/structure/B6077703.png)
![N-[(4-methylphenyl)(4-pyridinyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077710.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
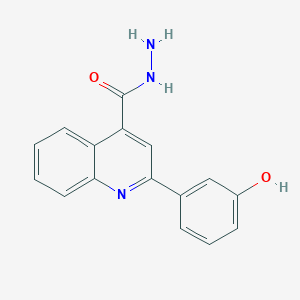
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]ethanesulfonamide](/img/structure/B6077770.png)
